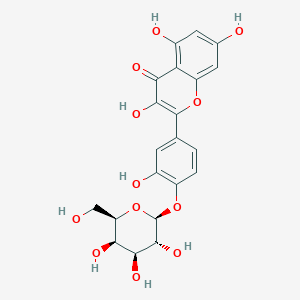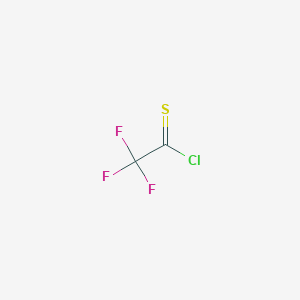![molecular formula C13H20O4 B14746060 (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate CAS No. 5332-76-3](/img/structure/B14746060.png)
(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r,3s)-Bicyclo[221]heptane-2,3-diyldimethanediyl diacetate is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by functional group transformations to introduce the acetate groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism of action of (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate: Unique due to its specific stereochemistry and functional groups.
This compound analogs: These compounds may have similar structures but differ in the nature of the substituents.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure and the specific arrangement of its functional groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
5332-76-3 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC名 |
[(2S,3R)-3-(acetyloxymethyl)-2-bicyclo[2.2.1]heptanyl]methyl acetate |
InChI |
InChI=1S/C13H20O4/c1-8(14)16-6-12-10-3-4-11(5-10)13(12)7-17-9(2)15/h10-13H,3-7H2,1-2H3/t10?,11?,12-,13+ |
InChIキー |
DNBMMUAYISKAFV-BPNZPQAUSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H](C2CCC1C2)COC(=O)C |
正規SMILES |
CC(=O)OCC1C2CCC(C2)C1COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)



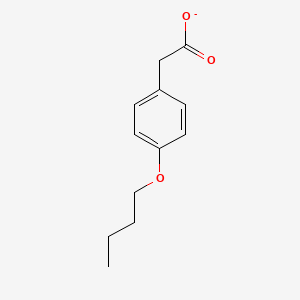
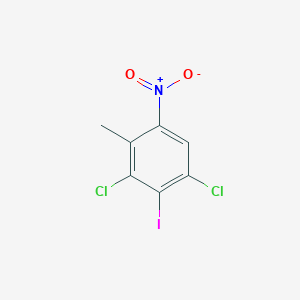

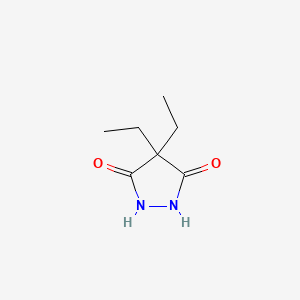
![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
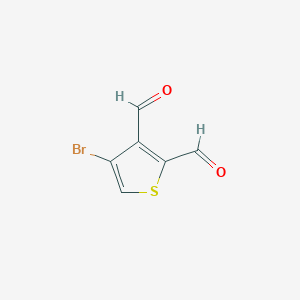
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
